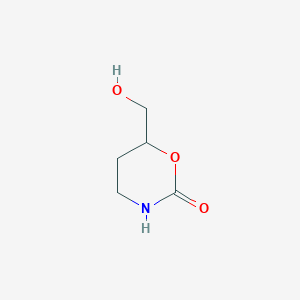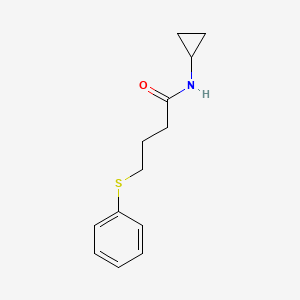
n-Cyclopropyl-4-(phenylthio)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Cyclopropyl-4-(phenylthio)butanamide is an organic compound with the molecular formula C13H17NOS It is a member of the amide family, characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a phenylthio group attached to the butanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-4-(phenylthio)butanamide typically involves the following steps:
Formation of Cyclopropylamine: Cyclopropylamine can be synthesized through the reaction of cyclopropyl bromide with ammonia or an amine.
Thioether Formation: The phenylthio group can be introduced by reacting a suitable phenylthiol with an appropriate alkyl halide.
Amide Formation: The final step involves the reaction of cyclopropylamine with a butanoyl chloride derivative to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
n-Cyclopropyl-4-(phenylthio)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
n-Cyclopropyl-4-(phenylthio)butanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of n-Cyclopropyl-4-(phenylthio)butanamide involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity. The phenylthio group may also play a role in binding to target molecules, affecting their function and pathways involved in biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the phenylthio and butanamide groups.
Phenylthiobutanamide: Similar but lacks the cyclopropyl group.
Butyramide: Similar but lacks both the cyclopropyl and phenylthio groups.
Uniqueness
n-Cyclopropyl-4-(phenylthio)butanamide is unique due to the combination of the cyclopropyl and phenylthio groups attached to the butanamide chain. This unique structure imparts specific chemical and biological properties that are not present in the similar compounds listed above.
Propiedades
Fórmula molecular |
C13H17NOS |
|---|---|
Peso molecular |
235.35 g/mol |
Nombre IUPAC |
N-cyclopropyl-4-phenylsulfanylbutanamide |
InChI |
InChI=1S/C13H17NOS/c15-13(14-11-8-9-11)7-4-10-16-12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2,(H,14,15) |
Clave InChI |
WMNRCVUTXWKITR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)CCCSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



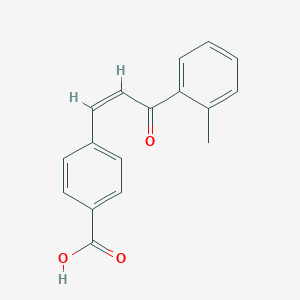
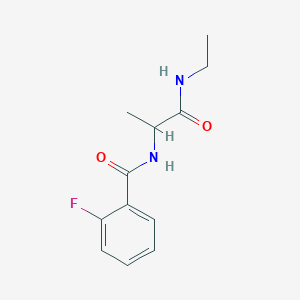
![Ethyl 6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14895454.png)


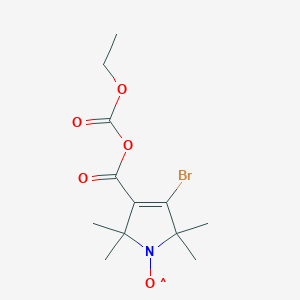
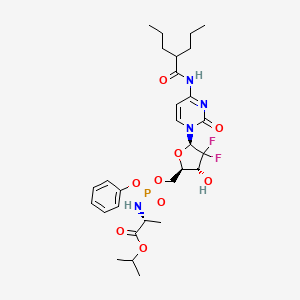


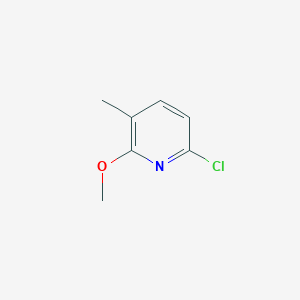
![2-((Perfluoropropan-2-yI)thio)benZo[d]isothiaZol-3(2H)-one 1,1-dioxide](/img/structure/B14895519.png)
![n-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14895520.png)
